N-(4-fluorophenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
N-(4-FLUOROPHENYL)-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylbenzenesulfonyl group, and a benzoxazine ring.
Preparation Methods
The synthesis of N-(4-FLUOROPHENYL)-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically requires a palladium catalyst and a boron reagent under mild and functional group-tolerant conditions . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-(4-FLUOROPHENYL)-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be studied for its potential biological activities, including antimicrobial and anticancer properties . In medicine, it could be explored for its therapeutic potential in treating various diseases. Additionally, its unique structure makes it a valuable compound for studying molecular interactions and mechanisms of action .
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENYL)-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-(4-FLUOROPHENYL)-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can be compared with other similar compounds, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide and various fentanyl analogs . These compounds share some structural similarities but differ in their specific functional groups and biological activities. The uniqueness of N-(4-FLUOROPHENYL)-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE lies in its combination of a fluorophenyl group and a benzoxazine ring, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H21FN2O4S |
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Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-7-methyl-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C23H21FN2O4S/c1-15-3-10-19(11-4-15)31(28,29)26-14-22(30-21-13-16(2)5-12-20(21)26)23(27)25-18-8-6-17(24)7-9-18/h3-13,22H,14H2,1-2H3,(H,25,27) |
InChI Key |
JQTFRNJAXTYPGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=CC(=C3)C)C(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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